tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate, also known as tert-butyl 4-hydroxy-3-acetoxy-piperidine-1-carboxylate, is an organic compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a cyclic organic compound found in many plants and animals. This compound has been investigated for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents.
Scientific Research Applications
Stereoselective Synthesis
A key application of tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate is in the stereoselective synthesis of substituted piperidines. Boev et al. (2015) reported the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, showcasing the compound's role in creating cis and trans isomers of piperidine derivatives through selective reactions Boev, A. I., Moskalenko, A. I., Belopukhov, S., & Przheval’skii, N. M. (2015). Russian Journal of Organic Chemistry, 51, 493-497.
Cascade Reactions for Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated the compound's role in cascade reactions leading to pipecolic acid derivatives, illustrating the vinylfluoro group's potential as an acetonyl cation equivalent under specific conditions Purkayastha, N., Shendage, D. M., Froehlich, R., & Haufe, G. (2010). The Journal of Organic Chemistry, 75, 222-225.
New Scaffolds for Substituted Piperidines
Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, highlighting its use as a scaffold for creating substituted piperidines through dipolar cycloaddition reactions with organic azides Harmsen, R. A. G., Sydnes, L., Törnroos, K., & Haug, B. (2011). Synthesis, 2011, 749-754.
Intermediates for Biologically Active Compounds
Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of biologically active compounds like crizotinib Kong, D., Zhang, Y., Xu, T., Zhou, Y., Zheng, P., & Xu, S. (2016).
properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJLYZEMMZQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(acetoxymethyl)-4-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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